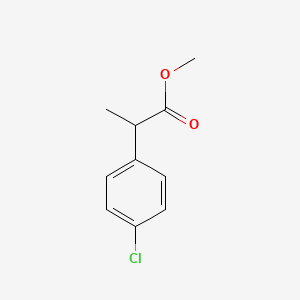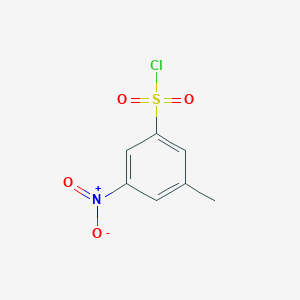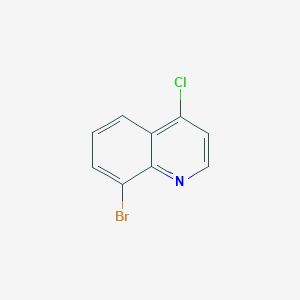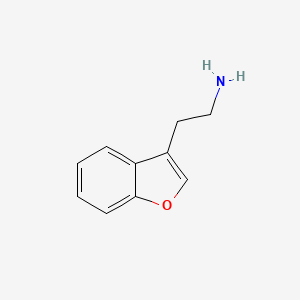
2-(Benzofuran-3-yl)ethanamine
Overview
Description
2-(Benzofuran-3-yl)ethanamine, also known as 2-BE, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used for various purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Pharmacokinetics and Analytical Method Development :
- A study developed an analytical method for determining new benzodifuranyl derivatives, including 2-(Benzofuran-3-yl)ethanamine, in rat plasma. This method was applied in a pharmacokinetic study, underscoring the importance of these compounds in drug development and monitoring (Baralla et al., 2019).
Synthesis and Properties of Polymers :
- A research on the synthesis of methacrylate polymers bearing chalcone side groups, involving 1-(Benzofuran-2-yl)ethanamine, revealed insights into their dielectric and thermal properties. This contributes to the understanding of materials science and the development of novel polymers with specific characteristics (Çelik & Coskun, 2018).
Synthesis of Bioactive Compounds :
- A study focused on synthesizing a series of bioactive compounds, including 2-(Benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives. This research contributes to the field of medicinal chemistry, emphasizing the compound's relevance in the synthesis of potentially therapeutic agents (Gao et al., 2012).
Biocatalysis and Green Chemistry :
- A study highlighted the biocatalytic synthesis of optically active 1-(Benzofuran-2-yl)ethanols, demonstrating the potential of using natural catalysts like baker's yeast in organic synthesis. This approach is significant for green chemistry and the production of chiral compounds (Paizs et al., 2003).
Antimicrobial and Antifungal Research :
- Research on the synthesis of substituted 6-fluorobenzo[d]thiazole amides, starting from 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, revealed their antibacterial and antifungal activity. This study contributes to the discovery of new antimicrobial agents (Pejchal et al., 2015).
Mechanism of Action
Target of Action
2-(Benzofuran-3-yl)ethanamine is a benzofuran derivative, a class of compounds that are ubiquitous in nature It is known that these compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets leading to their diverse pharmacological activities . For instance, some benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities . For example, some benzofuran derivatives have been found to have anti-hepatitis C virus activity, suggesting they may interact with viral replication pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) is 2.0, indicating it is likely to be well-absorbed and distributed in the body .
Result of Action
Benzofuran derivatives are known to have diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes in cell proliferation, oxidative stress responses, and viral replication.
Action Environment
Safety and Hazards
Future Directions
Benzofuran compounds, including 2-(Benzofuran-3-yl)ethanamine, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Biochemical Analysis
Biochemical Properties
2-(Benzofuran-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to changes in the levels of neurotransmitters and other metabolites .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, resulting in increased levels of neurotransmitters in the synaptic cleft. This can lead to enhanced neurotransmission and altered neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active transport mechanisms and can accumulate in certain tissues. The localization and accumulation of this compound can affect its overall activity and function within the body .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can have significant implications for its biochemical and cellular effects .
properties
IUPAC Name |
2-(1-benzofuran-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYFMQXSNIAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497453 | |
| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27404-31-5 | |
| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzo[b]furan-3-ylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)
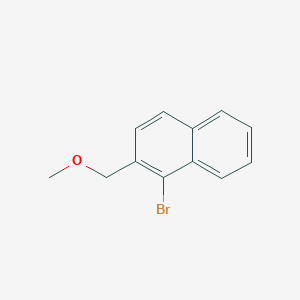


![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
